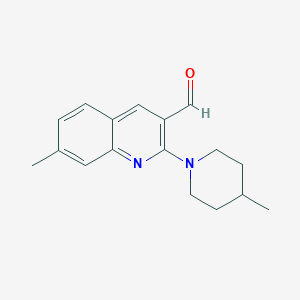

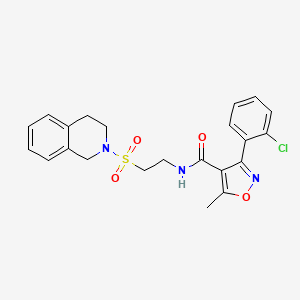

7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde” is a chemical compound with the CAS Number: 377765-19-0 . It has a molecular weight of 254.33 . The IUPAC name for this compound is 7-methyl-2-(1-piperidinyl)-3-quinolinecarbaldehyde .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde”, has been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O/c1-12-5-6-13-10-14(11-19)16(17-15(13)9-12)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. The reaction of 2-chloroquinoline-3-carbaldehydes following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating has been reported . The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles .Scientific Research Applications

- Anticancer Agents : Quinoline derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

- Antimicrobial Activity : Researchers explore quinoline-based compounds for their antibacterial, antifungal, and antiviral properties .

- Neuroprotective Agents : Quinoline derivatives may play a role in neuroprotection and treatment of neurodegenerative diseases .

- Building Blocks : Quinoline aldehydes serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules .

- Catalytic Applications : Researchers have employed quinoline-based ligands in transition metal-catalyzed reactions, such as cross-coupling and C-H activation .

- Fluorescent Dyes : Quinoline derivatives exhibit strong fluorescence, making them useful as fluorescent probes and dyes in biological imaging and materials science .

- Light-Emitting Materials : Quinoline-based compounds are investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Photocatalysis : Quinoline derivatives can act as photocatalysts for environmental remediation, such as degradation of organic pollutants in water .

- Sensors : Researchers explore quinoline-based sensors for detecting heavy metals and other environmental contaminants .

- Chelating Ligands : Quinoline aldehydes can form stable complexes with transition metals, leading to applications in coordination chemistry and catalysis .

- Metal-Ion Sensing : Quinoline-based ligands are used in metal-ion sensing and selective binding studies .

Medicinal Chemistry and Drug Discovery

Organic Synthesis and Catalysis

Material Science and Optoelectronics

Environmental Chemistry

Coordination Chemistry and Metal Complexes

Biological Studies

Future Directions

The future directions in the research of quinoline derivatives involve the synthesis of novel derivatives with enhanced biological activities. The focus is on overcoming toxicity and resistance among others . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives are also highlighted to explore the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

properties

IUPAC Name |

7-methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-12-5-7-19(8-6-12)17-15(11-20)10-14-4-3-13(2)9-16(14)18-17/h3-4,9-12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACWYIOICJEFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C=CC(=CC3=N2)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)

![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)

![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)

![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)